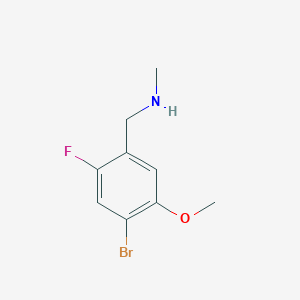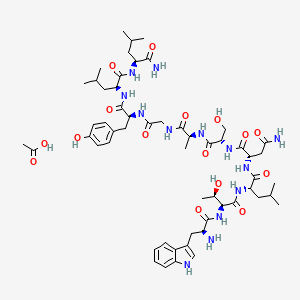
AR-M 1896 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AR-M 1896 Acetate is a selective agonist of the Galanin Receptor 2 (GalR2). It is a synthetic peptide with the molecular formula C56H85N13O16 and a molecular weight of 1196.35 g/mol . This compound is primarily used in scientific research to study the effects of galanin receptor activation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AR-M 1896 Acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
AR-M 1896 Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Applications De Recherche Scientifique
AR-M 1896 Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of galanin receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for conditions like epilepsy and pain management.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mécanisme D'action
AR-M 1896 Acetate exerts its effects by selectively binding to and activating the Galanin Receptor 2 (GalR2). This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways ultimately lead to various physiological responses, such as modulation of pain perception and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
M40 Acetate: Another galanin receptor agonist with a different selectivity profile.
Neuropeptide S (Mouse) Acetate: A peptide with similar receptor targets but different biological effects.
Uniqueness
AR-M 1896 Acetate is unique due to its high selectivity for Galanin Receptor 2 (GalR2) over other galanin receptor subtypes. This selectivity makes it a valuable tool for studying the specific functions of GalR2 without cross-reactivity with other receptors .
Propriétés
Formule moléculaire |
C56H85N13O16 |
|---|---|
Poids moléculaire |
1196.4 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O14.C2H4O2/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36;1-2(3)4/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75);1H3,(H,3,4)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-;/m0./s1 |
Clé InChI |
CRUYGIUEGQEVCV-DQGGFSSQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


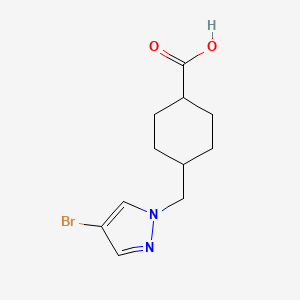


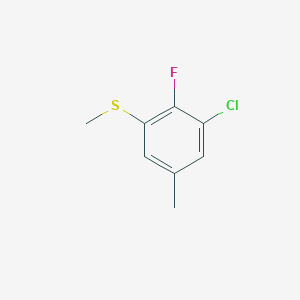
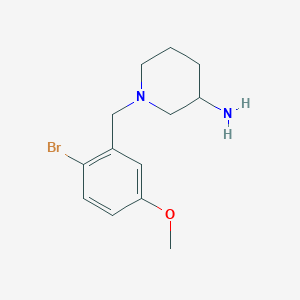
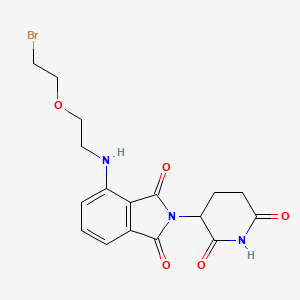
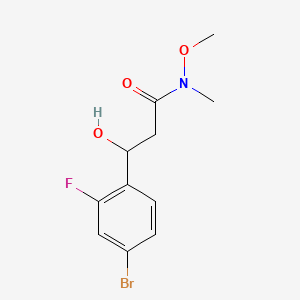

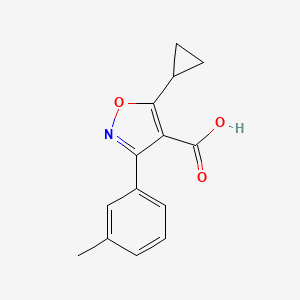
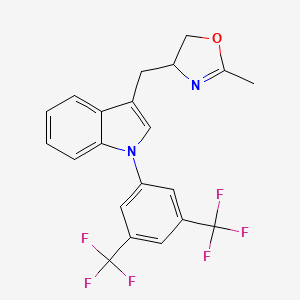
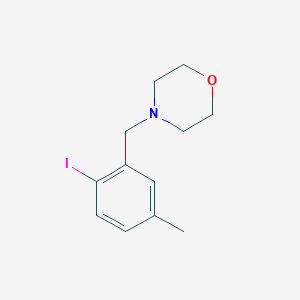
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

